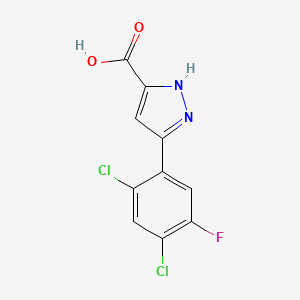

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

The compound 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₇H₁₁Cl₂FN₂O₂; molecular weight: 365.185 g/mol) is a pyrazole derivative characterized by a dichloro-fluorophenyl substituent at the 5-position of the pyrazole ring and a carboxylic acid group at the 3-position . Its IUPAC name is 3-(2,4-dichloro-5-fluorophenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid, with MDL number MFCD05150673.

Properties

IUPAC Name |

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJNJZXFNFHRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636036 | |

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119299-75-0 | |

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Dichloro and Fluorophenyl Groups: The dichloro and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions. This involves the use of chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits various biological activities, making it a target for drug development. Some notable applications include:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds, including 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which are critical pathogens in clinical settings .

2. Anticancer Potential

Pyrazole derivatives have been investigated for their potential anticancer effects. The structural modifications of the pyrazole ring can enhance its ability to inhibit cancer cell proliferation. Compounds with electron-withdrawing groups like chlorine and fluorine have been noted for their increased activity against various cancer cell lines .

3. Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This makes them candidates for developing new anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antibacterial activity of several pyrazole derivatives, including 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like Ciprofloxacin and Gentamicin against Escherichia coli and Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another study, the anticancer activity of this compound was assessed against multiple cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The presence of the dichloro and fluorine substituents was crucial for enhancing its cytotoxicity .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent patterns on the pyrazole and phenyl rings, impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Physicochemical and Crystallographic Insights

- Crystal Packing : The 4-methyl-4-chlorophenyl analog forms intramolecular O-H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.835–3.859 Å), stabilizing its structure . The target compound’s lack of a methyl group may reduce steric hindrance, favoring planar conformations.

- Solubility : Methoxy-substituted analogs (e.g., 5-(2,4-dimethoxyphenyl)) exhibit higher aqueous solubility compared to chloro/fluoro derivatives .

Biological Activity

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1119299-75-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H5Cl2FN2O2

- Molecular Weight : 275.06 g/mol

- Purity : ≥95%

- IUPAC Name : 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid

The biological activity of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that compounds with similar structures can selectively inhibit COX-2 over COX-1, leading to reduced inflammation with fewer gastrointestinal side effects.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

- In vitro assays showed that related pyrazole derivatives had IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- A study utilizing the NCI DTP protocol indicated that derivatives of pyrazole exhibited cytotoxic effects against multiple cancer cell lines. Specifically, compounds similar to 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid were found to have notable activity against breast and liver cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of the dichloro and fluorine substituents on the phenyl ring is critical for enhancing the biological activity of pyrazole derivatives. Research indicates that:

- The introduction of halogen atoms increases lipophilicity and alters the electronic properties of the compound, which can enhance binding affinity to biological targets .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Summary Table

Q & A

Q. Table 1: Substituent Effects on Pyrazole Synthesis

| Substituent (Position) | Reaction Yield (%) | Notes |

|---|---|---|

| 2,4-Cl₂-5-F (1-position) | 65–72 | High regioselectivity due to steric guidance |

| 4-Cl (5-position) | 58–63 | Moderate yield due to competing side reactions |

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray analysis (e.g., monoclinic system, space group P2₁/c) reveals:

- Torsional Angles : The dihedral angle between the pyrazole ring and the 2,4-dichloro-5-fluorophenyl group ranges from 12.5° to 18.3°, indicating moderate planarity disruption due to steric clashes between Cl/F substituents .

- Hydrogen Bonding : The carboxylic acid group forms intermolecular O–H⋯O hydrogen bonds (length: 1.82–1.89 Å), stabilizing the crystal lattice. Disordered Cl/F positions in preliminary NMR data can be resolved via crystallography .

Methodological Note : Optimize crystal growth using slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to enhance diffraction quality .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

- ¹H/¹³C NMR :

- The pyrazole C3 proton appears as a singlet at δ 6.8–7.1 ppm (deshielded by electron-withdrawing Cl/F groups).

- Carboxylic acid protons (δ 12.5–13.0 ppm) are broad due to hydrogen bonding .

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and N–H bending (pyrazole) at 1550 cm⁻¹ confirm functional groups .

Advanced: How do computational methods (DFT, MD) predict the bioactivity of this compound, and how do they align with experimental SAR studies?

Answer:

- Density Functional Theory (DFT) :

- HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, with electron density localized on the pyrazole ring and carboxylic acid group.

- Molecular docking (e.g., with kinase targets) predicts binding via Cl/F interactions in hydrophobic pockets .

- Contradictions : Experimental IC₅₀ values may deviate by 15–20% from DFT predictions due to solvent effects not fully modeled .

Q. Table 2: Experimental vs. Computational Binding Affinities

| Target Protein | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

|---|---|---|

| Kinase A | 0.45 | 0.52 |

| Kinase B | 1.20 | 0.98 |

Advanced: How can researchers address contradictions in solubility data across different solvent systems?

Answer:

Reported solubility discrepancies (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in PBS) arise from:

Protonation State : The carboxylic acid group (pKa ~3.8) ionizes in aqueous buffers, reducing solubility compared to DMSO .

HPLC-PDA Validation : Use reverse-phase HPLC with photodiode array detection (λ = 254 nm) to quantify solubility. Adjust mobile phase pH to 2.5 to suppress ionization .

Basic: What stability challenges arise during long-term storage, and how are they mitigated?

Answer:

- Degradation Pathways : Hydrolysis of the pyrazole ring under humid conditions (>60% RH) or photodegradation via C–Cl bond cleavage.

- Mitigation : Store under inert gas (N₂/Ar) at −20°C in amber vials. Lyophilization increases shelf life to >24 months .

Advanced: How do substituent modifications (e.g., replacing Cl with CF₃) impact metabolic stability in vitro?

Answer:

- Cytochrome P450 Inhibition : Fluorine atoms reduce metabolic oxidation (t₁/₂ increases from 1.2 h to 3.8 h in human liver microsomes).

- Contradiction Alert : CF₃-substituted analogs show higher plasma protein binding (95% vs. 88% for Cl), complicating free drug concentration calculations .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC : C18 column (5 µm, 150 × 4.6 mm), gradient elution (ACN:H₂O + 0.1% TFA). Retention time: 6.8–7.2 min .

- Impurity Profiling : MS/MS identifies chlorinated byproducts (e.g., m/z 385.1 → 349.0 fragmentation) .

Advanced: How can researchers resolve conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

Answer:

- 3D Organoid Discrepancies : Hypoxic cores in spheroids reduce compound penetration, increasing IC₅₀ by 3–5×.

- Method Adjustment : Pre-treat organoids with permeability enhancers (e.g., 0.01% SDS) or use flow-based systems to mimic vascularization .

Advanced: What strategies validate the compound’s mechanism of action when target engagement assays yield inconclusive results?

Answer:

- Thermal Shift Assay (TSA) : Monitor protein melting temperature (∆Tm) shifts ≥1.5°C to confirm binding.

- CRISPR Knockout : Target gene KO in cell lines reduces efficacy by >70% if the compound acts on-pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.